molecular formula C15H13FN4O3S B2918040 3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-77-5

3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2918040
CAS No.: 2034576-77-5
M. Wt: 348.35
InChI Key: SISLFRSDTONCSS-UHFFFAOYSA-N
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Description

3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is built around a pyrazine-2-carbonitrile core, a privileged scaffold recognized for its significant role in the development of kinase inhibitors . This core structure is frequently investigated for its potential to interact with key enzymatic targets, such as Checkpoint Kinase 1 (CHK1), and is utilized in the study of cancer therapeutics and other proliferative disorders . The specific molecular architecture of this compound, which incorporates a (4-fluorophenyl)sulfonyl group and a pyrrolidin-3-yloxy linker, is designed to modulate properties like solubility, binding affinity, and metabolic stability. This makes it a valuable intermediate or tool compound for researchers conducting structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3S/c16-11-1-3-13(4-2-11)24(21,22)20-8-5-12(10-20)23-15-14(9-17)18-6-7-19-15/h1-4,6-7,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISLFRSDTONCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound with potential pharmacological applications. Its structure, featuring a pyrazine core and a sulfonyl-pyrrolidine moiety, suggests it may interact with various biological targets. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}FN_{N}O3_{3}S, with a molecular weight of approximately 305.36 g/mol. The compound features:

  • Pyrazine ring : A bicyclic aromatic structure that enhances lipophilicity.
  • Sulfonyl group : Known for its ability to improve metabolic stability.
  • Pyrrolidine moiety : Implicated in various biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, which share structural similarities with our compound of interest. For instance, pyrazoles have shown significant inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .

In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with existing chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer subtypes .

Anti-inflammatory and Antibacterial Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory and antibacterial properties. For example, compounds with similar structures have exhibited significant activity against various bacterial strains and inflammatory pathways. The sulfonamide group in the structure is particularly noted for its ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazine and pyrrolidine components can significantly influence biological activity. Key findings include:

  • Fluorination : The presence of fluorine in the 4-position of the phenyl ring enhances binding affinity to target proteins.
  • Pyrrolidine modifications : Alterations in the pyrrolidine ring can affect both solubility and metabolic stability, impacting overall efficacy.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing that specific substitutions led to increased cytotoxic effects compared to standard treatments .
  • Synergistic Effects : Research demonstrated that combining pyrazole derivatives with conventional chemotherapeutics resulted in enhanced apoptosis rates in resistant cancer cells, suggesting a promising avenue for combination therapy .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

The pyrazine-carbonitrile core is shared with compounds like 3-{[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK70039, ). However, BK70039 replaces the 4-fluorophenylsulfonyl group with a 5-chlorothiophene-carbonyl moiety, altering electronic properties and steric bulk.

Another analogue, 3-(4-fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine (), replaces the pyrrolidine ring with a pyridopyrazine system. This increases aromaticity and planarity, as evidenced by dihedral angles between the pyridopyrazine and fluorophenyl rings (34.67°) compared to the more flexible pyrrolidine linker in the target compound .

Substituent Effects

  • Sulfonyl vs.
  • Thiophene vs. Pyridine Rings : BK70039’s thiophene introduces sulfur-based interactions, while pyridine-containing analogues (e.g., ) engage in π-π stacking.
Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents at Pyrrolidine/Pyridine Dihedral Angles (°) Molecular Weight
Target Compound Pyrazine-carbonitrile 4-Fluorophenylsulfonyl N/A 365.34*
BK70039 () Pyrazine-carbonitrile 5-Chlorothiophene-carbonyl N/A 334.78
3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine () Pyridopyrazine 4-Fluorophenyl, 4-pyridyl 34.67 (pyridopyrazine-fluorophenyl) 317.31
VBG () Hexafluoropropane-linked 4-Acetylpiperazine-carbonyl N/A 766.70

*Calculated based on formula C₁₅H₁₂FN₃O₃S.

Physicochemical Properties

  • Planarity and Conformation : The pyridopyrazine analogue () exhibits greater planarity (dihedral angle 34.67°) compared to the target compound’s flexible pyrrolidine linker. Chalcone derivatives () show dihedral angles up to 56.26°, highlighting the impact of substituents on molecular rigidity .
  • Solubility : The sulfonyl group in the target compound may improve aqueous solubility relative to BK70039’s hydrophobic thiophene.

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